3-[(naphthalen-2-yloxy)methyl]-N-phenylbenzamide
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Overview
Description
3-[(Naphthalen-2-yloxy)methyl]-N-phenylbenzamide is an organic compound that features a naphthalene ring, a phenyl group, and a benzamide moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-[(naphthalen-2-yloxy)methyl]-N-phenylbenzamide typically involves the reaction of naphthalen-2-ol with benzyl chloride to form naphthalen-2-yloxybenzyl chloride. This intermediate is then reacted with N-phenylbenzamide under basic conditions to yield the final product. The reaction is usually carried out in a solvent such as dimethylformamide (DMF) with a base like potassium carbonate (K2CO3) to facilitate the reaction .
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions, such as temperature, pressure, and solvent choice, to maximize yield and purity. Continuous flow reactors and other advanced techniques might be employed to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
3-[(Naphthalen-2-yloxy)methyl]-N-phenylbenzamide can undergo various chemical reactions, including:
Oxidation: The naphthalene ring can be oxidized to form naphthoquinone derivatives.
Reduction: The benzamide moiety can be reduced to form corresponding amines.
Substitution: The aromatic rings can undergo electrophilic substitution reactions, such as nitration or halogenation.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Electrophilic substitution reactions often use reagents like nitric acid (HNO3) for nitration or bromine (Br2) for bromination.
Major Products
Oxidation: Naphthoquinone derivatives.
Reduction: Corresponding amines.
Substitution: Nitro or halogenated derivatives of the original compound.
Scientific Research Applications
3-[(Naphthalen-2-yloxy)methyl]-N-phenylbenzamide has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Mechanism of Action
The mechanism of action of 3-[(naphthalen-2-yloxy)methyl]-N-phenylbenzamide is not fully understood. it is believed to interact with specific molecular targets, such as enzymes or receptors, to exert its effects. For example, similar compounds have been shown to inhibit enzymes involved in fungal cell wall synthesis, leading to antifungal activity . The exact pathways and molecular interactions would require further investigation through experimental studies and computational modeling .
Comparison with Similar Compounds
Similar Compounds
(S)-N-Methyl-3-(naphthalen-1-yloxy)-3-(thiophen-3-yl)propan-1-amine hydrochloride: A compound with a similar naphthalene moiety but different functional groups.
1,1’-[(1-Methylethyl)imino]bis[3-(naphthalen-1-yloxy)propan-2-ol]: An impurity of Propranolol, used as a β-adrenergic blocker.
Uniqueness
3-[(Naphthalen-2-yloxy)methyl]-N-phenylbenzamide is unique due to its specific combination of a naphthalene ring, a phenyl group, and a benzamide moiety.
Properties
Molecular Formula |
C24H19NO2 |
---|---|
Molecular Weight |
353.4 g/mol |
IUPAC Name |
3-(naphthalen-2-yloxymethyl)-N-phenylbenzamide |
InChI |
InChI=1S/C24H19NO2/c26-24(25-22-11-2-1-3-12-22)21-10-6-7-18(15-21)17-27-23-14-13-19-8-4-5-9-20(19)16-23/h1-16H,17H2,(H,25,26) |
InChI Key |
WPHMBGXQVJUVDO-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)NC(=O)C2=CC=CC(=C2)COC3=CC4=CC=CC=C4C=C3 |
Origin of Product |
United States |
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